Pirmenol Hydrochloride

Description

Propriétés

IUPAC Name |

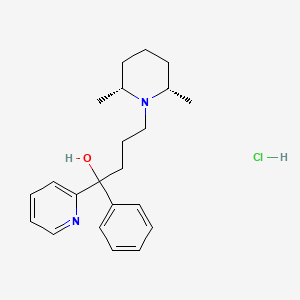

4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIHPVIVQSWZBV-ROSXHPEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021169 | |

| Record name | Pirmenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-94-9 | |

| Record name | Pirmenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirmenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pirmenol Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pirmenol hydrochloride is a potent antiarrhythmic agent classified as a Class Ia drug under the Vaughan Williams classification system.[1][2] Its primary mechanism of action involves the blockade of cardiac sodium and potassium channels, leading to a prolongation of the action potential duration and a decrease in the maximum rate of depolarization.[2][3] This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of pirmenol, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Electrophysiological Profile

Pirmenol exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. It demonstrates a concentration-dependent inhibition of key ion channels that govern the cardiac action potential.

Sodium Channel Blockade

As a Class Ia antiarrhythmic, pirmenol blocks the fast sodium channels responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) in atrial, Purkinje, and ventricular tissues.[3][4] The blockade of sodium channels is use-dependent, indicating a higher affinity for channels in the open or inactivated state.[2]

Potassium Channel Blockade

Pirmenol also significantly inhibits potassium efflux, which is responsible for the repolarization phase of the action potential. This effect is primarily achieved through the blockade of the delayed rectifier potassium current (IK).[2][5] This inhibition of potassium channels leads to a prolongation of the action potential duration (APD) across various cardiac tissues.[3][6] Additionally, pirmenol has been shown to inhibit the transient outward current (Ito) in atrial myocytes, further contributing to APD prolongation.[7]

Muscarinic Acetylcholine Receptor Interaction

A notable characteristic of pirmenol is its ability to inhibit the muscarinic acetylcholine receptor-operated K+ current (IK.ACh).[6] This action is significant in the atria, where vagal stimulation and acetylcholine release can shorten the action potential duration and contribute to arrhythmias like atrial fibrillation. By blocking this current, pirmenol can counteract the effects of vagal stimulation.[6][7]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.

| Parameter | Tissue/Cell Type | Concentration | Effect | Reference |

| Sodium Channel Blockade | ||||

| Maximum Rate of Depolarization (Vmax) | Rabbit Atrium, Purkinje Cells, Ventricle | Dose-dependent | Decrease | [3] |

| Vmax | Canine Purkinje Fibers | ≥ 1 x 10-6 M | Depression | [4] |

| Potassium Channel Blockade | ||||

| Action Potential Duration (APD) | Rabbit Atrium, Purkinje Cells, Ventricle, SA Node | Dose-dependent | Lengthened | [3] |

| APD at 90% Repolarization | Atrial Muscles and Purkinje Fibers | 1 µM | Prolonged | [6] |

| Delayed Rectifier Current (ix) | Rabbit Purkinje Fibers | KD-value of 1 µmol/l | Strong Depression | [2] |

| Transient Outward Current (Ito) | Rabbit Atrial Myocytes | IC50 ≈ 18 µM | Inhibition | [7] |

| Muscarinic Receptor Interaction | ||||

| IK.ACh | Guinea Pig Atrial Cells | IC50: 0.1 µM | Inhibition | [6] |

| Acetylcholine-induced K+ current | Guinea Pig Atrial Myocytes | IC50 ≈ 1 µM | Suppression | [7] |

| Other Ion Channel Effects | ||||

| L-type Ca2+ Current | Rabbit Atrial Myocytes | 30 µM | ~20% Decrease | [7] |

| Slow Inward Current (Isi) | Rabbit Sinoatrial Node Cells | Dose-dependent | Decrease | [5] |

Pharmacokinetics and Metabolism

Pirmenol is well-absorbed orally with a bioavailability of approximately 87%.[8][9] It exhibits a terminal elimination half-life of 6 to 9 hours in humans.[9][10] The drug is partly eliminated unchanged in the urine and also undergoes metabolism.[9]

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~87% | Human | [8][9] |

| Terminal Elimination Half-life | 6-9 hours | Human | [9][10] |

| Protein Binding | 83-90% | Human Plasma | [9] |

| Unchanged in Urine | 23-31% | Human | [9] |

Experimental Protocols

The characterization of pirmenol's mechanism of action has relied on a variety of sophisticated experimental techniques.

Isolated Heart Tissue Preparations

-

Objective: To study the effects of pirmenol on the electrophysiological properties of different cardiac tissues.

-

Methodology:

-

Hearts are excised from animal models (e.g., rabbits, dogs).[3][4]

-

Specific tissues such as the sinoatrial (SA) node, atrium, atrioventricular (AV) node, Purkinje fibers, and ventricular muscle are dissected and placed in an organ bath.[3]

-

The bath is superfused with a physiological salt solution (e.g., Tyrode's solution) and gassed with 95% O2 and 5% CO2 at a constant temperature.[4]

-

Standard microelectrode techniques are used to record intracellular action potentials.[2][4]

-

Pirmenol is added to the superfusate at various concentrations, and changes in action potential parameters (e.g., Vmax, APD, resting membrane potential) are measured.[3][4]

-

Whole-Cell Patch-Clamp Technique

-

Objective: To investigate the effects of pirmenol on specific ion currents in isolated cardiac myocytes.

-

Methodology:

-

Single cardiac myocytes are enzymatically isolated from cardiac tissue (e.g., rabbit or guinea-pig atria).[7]

-

The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., Ito, ICa,L, IK.ACh).[7]

-

Pirmenol is applied to the extracellular solution, and the resulting changes in the amplitude and kinetics of the ion currents are recorded and analyzed.[7]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and efficacy of this compound in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical and clinical pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol Hydrochloride: An In-Depth Technical Guide on its Electrophysiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmenol hydrochloride is a class Ia antiarrhythmic agent with a significant profile of electrophysiological effects on cardiac tissue. This technical guide provides a comprehensive overview of its mechanism of action, detailing its impact on ion channels, action potentials, and cardiac conduction. The information is presented to facilitate further research and drug development efforts in the field of cardiology.

Core Electrophysiological Effects of this compound

Pirmenol exerts its antiarrhythmic effects primarily by modulating the electrical activity of cardiomyocytes. Its principal actions include the blockade of sodium and potassium channels, leading to alterations in the cardiac action potential and conduction velocity.

Impact on Cardiac Action Potential

Pirmenol prolongs the action potential duration (APD) in various cardiac tissues, a hallmark of Class Ia antiarrhythmic drugs.[1] This effect is dose-dependent.[2] At lower concentrations (3 and 10 microM), pirmenol prolongs the APD, while at higher concentrations (greater than 0.1 mM), it can shorten the APD.[2] In canine Purkinje fibers, pirmenol at concentrations greater than or equal to 1 x 10-5 M significantly prolongs the action potential duration at full repolarization.[3]

Modulation of Ion Channels

The primary mechanism underlying pirmenol's effects on the action potential is its interaction with key cardiac ion channels.

Sodium Channel Blockade: Pirmenol blocks sodium channels in a use-dependent manner, meaning its effect is more pronounced at higher heart rates.[2][4] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[1][2] The resting block of Vmax in guinea-pig ventricular myocardium is 9.48 +/- 3.12% at 10 microM and 20.36 +/- 3.61% at 30 microM.[2] The recovery from this block is slow, with a time constant of 6.7 seconds in rabbit Purkinje fibers.[4]

Potassium Channel Blockade: Pirmenol also demonstrates significant potassium channel blocking activity. It inhibits the transient outward potassium current (Ito) in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 18 microM in rabbit atrial myocytes.[1] This inhibition of Ito is a primary contributor to the prolongation of the action potential duration in atrial myocytes.[1] Furthermore, pirmenol effectively suppresses acetylcholine- and adenosine-induced potassium currents, with IC50 values of about 1 microM and 8 microM, respectively.[1] It also causes a strong depression of the delayed rectifying potassium current (Ix) with a dissociation constant (KD) of 1 µmol/l in rabbit Purkinje fibres.[4]

Calcium Channel Effects: The effect of pirmenol on calcium channels is less pronounced. At a concentration of 30 microM, it decreases the voltage-dependent L-type Ca2+ current by about 20% in rabbit atrial myocytes.[1] Some studies suggest that pirmenol does not significantly block calcium channels, as it has no negative inotropic action and does not alter the relationship between contractile force and extracellular calcium concentration.[1]

Effects on Cardiac Conduction and Refractoriness

Pirmenol's ion channel blocking properties translate into significant effects on cardiac conduction and refractoriness.

Conduction: Pirmenol slows conduction velocity in cardiac tissue.[2] In guinea-pig ventricular myocardium, the resting block of conduction velocity is 2.87 +/- 1.52% at 10 microM and 6.58 +/- 2.09% at 30 microM.[2] Clinically, intravenous pirmenol has been shown to significantly prolong the QRS interval.[5] It also increases the HV interval, indicating a slowing of conduction through the His-Purkinje system.[5][6]

Refractoriness: The drug prolongs the effective refractory period (ERP) in both atrial and ventricular tissues.[3][6] This effect contributes to its antiarrhythmic efficacy by preventing the initiation and propagation of re-entrant arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological effects of this compound across various experimental models.

| Parameter | Tissue/Cell Type | Species | Concentration | Effect | Reference |

| Action Potential Duration (APD) | Atrial Myocytes | Rabbit | 2-30 µM | Prolonged (concentration-dependent) | [1] |

| Purkinje Fibers | Canine | ≥ 1 x 10-5 M | Prolonged (at full repolarization) | [3] | |

| Ventricular Myocardium | Guinea-Pig | 3 and 10 µM | Prolonged | [2] | |

| Ventricular Myocardium | Guinea-Pig | > 0.1 mM | Shortened | [2] | |

| Maximum Upstroke Velocity (Vmax) | Ventricular Myocardium | Guinea-Pig | 10 µM | 9.48 ± 3.12% resting block | [2] |

| Ventricular Myocardium | Guinea-Pig | 30 µM | 20.36 ± 3.61% resting block | [2] | |

| Conduction Velocity | Ventricular Myocardium | Guinea-Pig | 10 µM | 2.87 ± 1.52% resting block | [2] |

| Ventricular Myocardium | Guinea-Pig | 30 µM | 6.58 ± 2.09% resting block | [2] | |

| QRS Interval | Human | - | Intravenous | Significantly prolonged | [5] |

| HV Interval | Human | - | Intravenous | Increased | [5][6] |

| Effective Refractory Period (ERP) | Atrial & Ventricular Tissue | - | - | Prolonged | [3][6] |

| Ion Current | Tissue/Cell Type | Species | IC50 / KD | Reference |

| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | ~18 µM (IC50) | [1] |

| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~1 µM (IC50) | [1] |

| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~8 µM (IC50) | [1] |

| Delayed Rectifying K+ Current (Ix) | Purkinje Fibers | Rabbit | 1 µmol/l (KD) | [4] |

| L-type Ca2+ Current | Atrial Myocytes | Rabbit | ~20% decrease at 30 µM | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the electrophysiological data.

Whole-Cell Patch Clamp Technique

This technique was utilized to investigate the effects of pirmenol on single atrial myocytes.[1]

-

Cell Isolation: Single atrial myocytes were obtained from rabbit and guinea-pig hearts.

-

Recording Configuration: The whole-cell clamp technique was employed.

-

Current Clamp Mode: Used to measure action potentials. Pirmenol (2-30 microM) was applied to assess its effect on action potential duration.

-

Voltage Clamp Mode: Used to measure specific ion currents.

-

Transient Outward Current (Ito): Pirmenol (1-1000 microM) was applied to determine the concentration-dependent inhibition.

-

Acetylcholine- and Adenosine-induced K+ Currents: These currents were induced in guinea-pig atrial myocytes, and the inhibitory effect of pirmenol was quantified.

-

L-type Ca2+ Current: The effect of pirmenol (30 microM) on this current was assessed.

-

Microelectrode Technique

Standard microelectrode techniques were used to study the effects of pirmenol on multicellular preparations like isolated papillary muscles and Purkinje fibers.[2][3][4]

-

Tissue Preparation: Isolated papillary muscles from guinea-pig hearts or Purkinje fibers from canine or rabbit hearts were used.

-

Recording: Glass microelectrodes were inserted into the cardiac cells to record intracellular action potentials.

-

Parameters Measured:

-

Maximum rate of depolarization (Vmax)

-

Overshoot potential

-

Action potential duration at various levels of repolarization

-

Conduction velocity (by recording from two separate points along the tissue)

-

-

Stimulation: Tissues were stimulated at various frequencies to assess use-dependent effects.

In Vivo Electrophysiology Studies in Humans

Comprehensive intracardiac electrophysiologic evaluations were performed in patients with ventricular tachycardia.[5]

-

Catheter Placement: Multiple electrode catheters were inserted and positioned in the heart.

-

Baseline Measurements: Electrocardiographic and electrophysiologic parameters were assessed in the drug-free state.

-

Drug Administration: Intravenous pirmenol (mean dose 195 +/- 46 mg) was administered.

-

Programmed Ventricular Stimulation: This was initiated at least 30 minutes after the start of the pirmenol infusion to assess the inducibility of ventricular tachycardia. The protocol typically involves delivering a train of paced beats followed by one or more premature extrastimuli at varying coupling intervals.

-

Parameters Measured:

-

Sinus cycle length

-

PR, QRS, QT, QTc, and JT intervals

-

HV interval

-

Sinus node recovery time

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

Caption: Mechanism of action of this compound on cardiac ion channels.

References

- 1. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use-dependent effects of pirmenol on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrocardiographic and electrophysiologic effects of pirmenol in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. This compound (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pirmenol Hydrochloride for Atrial Fibrillation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent that has demonstrated efficacy in the management of atrial fibrillation (AF). This technical guide provides an in-depth overview of pirmenol's core pharmacology, preclinical and clinical research findings, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of antiarrhythmic therapies. It summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. Pharmacological intervention remains a cornerstone of AF management. This compound, a pyridine methanol derivative, emerged as a promising antiarrhythmic agent with a pharmacological profile similar to other Class Ia drugs like quinidine and disopyramide. Its primary mechanism of action involves the blockade of cardiac ion channels, leading to modifications in the electrophysiological properties of atrial myocytes. This guide delves into the technical details of pirmenol research to aid in the ongoing development and understanding of antiarrhythmic compounds.

Mechanism of Action and Electrophysiology

Pirmenol is classified as a Class Ia antiarrhythmic agent, signifying its primary effect on the fast sodium channels (INa) and its ability to prolong the action potential duration (APD).[1] Its anti-fibrillatory effects in the atria are a direct consequence of its interaction with multiple ion channels.

Ion Channel Blockade

Pirmenol exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels. Its primary actions include:

-

Sodium Channel (INa) Blockade: As a Class Ia agent, pirmenol blocks the fast inward sodium current in a use-dependent manner. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria. Pirmenol's block of sodium channels has been shown to have a recovery time constant of 6.7 seconds at a holding potential of -105 mV in rabbit Purkinje fibers.[2]

-

Potassium Channel Blockade: Pirmenol blocks several potassium currents, which contributes to the prolongation of the action potential duration and the effective refractory period (ERP) in atrial tissue.

-

Transient Outward Potassium Current (Ito): Pirmenol inhibits Ito in a concentration-dependent manner.[3]

-

Delayed Rectifier Potassium Current (IK): Studies have shown a strong depression of the delayed rectifying current Ix.[2]

-

Acetylcholine-activated Potassium Current (IK,ACh): Pirmenol effectively suppresses this current, which is particularly relevant in vagally-mediated atrial fibrillation.[3]

-

-

Calcium Channel (ICa,L) Blockade: Pirmenol has a modest inhibitory effect on the L-type calcium current, which may contribute to its overall electrophysiological profile.[3]

Electrophysiological Effects

The combined effects of ion channel blockade translate to the following key electrophysiological changes in atrial tissue:

-

Prolongation of Action Potential Duration (APD): By blocking repolarizing potassium currents, pirmenol prolongs the duration of the atrial action potential. This effect is concentration-dependent.[3]

-

Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the atrial effective refractory period. In clinical studies, intravenous pirmenol at a plasma concentration of 2.29 ± 0.75 µg/ml increased the atrial ERP by 20 ± 14%.[4]

-

Decreased Conduction Velocity: The blockade of sodium channels slows the propagation of the electrical impulse through the atrial tissue.

-

Suppression of Automaticity: Pirmenol has been shown to depress both fast and slow response automaticity in preclinical models.[5]

These electrophysiological alterations collectively contribute to the termination of re-entrant circuits that sustain atrial fibrillation and prevent its re-initiation.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Ion Channel Inhibition Data

| Ion Current | Species/Cell Type | IC50 / KD | Reference(s) |

| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | ~18 µM | [3] |

| Acetylcholine-activated K+ Current (IK,ACh) | Guinea-Pig Atrial Myocytes | ~1 µM | [3] |

| Adenosine-induced K+ Current | Guinea-Pig Atrial Myocytes | ~8 µM | [3] |

| Delayed Rectifier K+ Current (Ix) | Rabbit Purkinje Fibers | KD = 1 µmol/l | [2] |

Table 2: Clinical Efficacy in Paroxysmal Atrial Fibrillation (Intravenous Administration)

| Study | N (Pirmenol/Placebo) | Dosing | Conversion Rate (Pirmenol) | Conversion Rate (Placebo) | Time to Conversion | Reference(s) |

| Toivonen et al. (1986) | 20 / 20 | 50-100 mg IV | 60% (12/20) | 15% (3/20) | 2-16 minutes | [6][7][8] |

| Toivonen et al. (1987) | 20 / 20 | 50 or 100 mg IV | 60% (12/20) | 15% (3/20) within 1 hour | 2-16 minutes | [1][9] |

Table 3: Clinical Efficacy in Paroxysmal Atrial Fibrillation (Oral Administration)

| Study | N | Dosing | Conversion Rate | Reference(s) |

| Sadanaga et al. (1996) | 9 | 200 mg single oral dose | 44% (4/9) | [10] |

Table 4: Electrophysiological Effects in Humans (Intravenous Administration)

| Parameter | Change with Pirmenol | Plasma Concentration | Reference(s) |

| Atrial Effective Refractory Period (ERP) | ↑ 20 ± 14% | 2.29 ± 0.75 µg/ml | [4] |

| Ventricular Effective Refractory Period (ERP) | ↑ 7 ± 8% | 2.29 ± 0.75 µg/ml | [4] |

| QRS Interval | ↑ 14 ± 12% | 2.29 ± 0.75 µg/ml | [4] |

| QTc Interval | ↑ 13 ± 12% | 2.29 ± 0.75 µg/ml | [4] |

| HV Interval | ↑ 22 ± 28% | 2.29 ± 0.75 µg/ml | [4] |

Table 5: Pharmacokinetic Parameters of Pirmenol

| Parameter | Value | Species | Route | Reference(s) |

| Elimination Half-life | 6-9 hours | Human | IV | |

| Elimination Half-life | 9.3 ± 3.0 hours | Human | Oral | |

| Oral Bioavailability | 87% | Human | Oral | |

| Plasma Protein Binding | 83% - 90% | Human | - | |

| Time to Peak Plasma Concentration | 1 - 1.5 hours | Human | Oral |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of pirmenol.

Preclinical In Vitro Electrophysiology

-

Objective: To measure the effects of pirmenol on specific ion currents (e.g., Ito, IK,ACh, ICa,L) and action potentials in isolated atrial cardiomyocytes.

-

Cell Preparation: Single atrial myocytes are enzymatically isolated from rabbit or guinea-pig hearts.

-

Recording: The whole-cell configuration of the patch-clamp technique is used. Pipettes are filled with an appropriate intracellular solution, and the cells are bathed in an extracellular solution.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ion currents. For example, to measure Ito, the cell may be held at a depolarized potential to inactivate sodium and calcium channels before applying a test pulse.

-

Current-Clamp Protocols: Action potentials are elicited by injecting a brief depolarizing current pulse. Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.

-

Data Analysis: The effects of different concentrations of pirmenol on current amplitude, kinetics, and action potential parameters are analyzed to determine IC50 values and other electrophysiological properties.

-

Objective: To assess the effects of pirmenol on action potential characteristics in multicellular cardiac preparations.

-

Preparation: Purkinje fibers are dissected from rabbit hearts and superfused with Tyrode's solution.

-

Recording: Intracellular action potentials are recorded using glass microelectrodes filled with KCl.

-

Stimulation: The preparations are stimulated at a constant frequency.

-

Measurements: Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD are measured before and after the application of pirmenol.

Preclinical In Vivo Animal Models

-

Objective: To evaluate the antiarrhythmic efficacy of pirmenol in a model of post-myocardial infarction arrhythmias, which can include atrial arrhythmias.

-

Procedure: The left anterior descending coronary artery is ligated in dogs to induce a myocardial infarction. This model is known to develop spontaneous ventricular and sometimes atrial arrhythmias.

-

Drug Administration: Pirmenol is administered intravenously or orally.

-

Monitoring: Continuous ECG monitoring is used to assess the frequency and duration of arrhythmias.

-

Endpoints: The primary endpoints are the suppression of arrhythmias and the restoration of normal sinus rhythm.[3][5]

Clinical Trial Design for Paroxysmal Atrial Fibrillation

-

Objective: To evaluate the efficacy and safety of pirmenol for the conversion of paroxysmal AF to sinus rhythm.

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients presenting with symptomatic paroxysmal AF of recent onset. Patients with significant structural heart disease or sinus node dysfunction are typically excluded.

-

Intervention:

-

Intravenous: A bolus of pirmenol (e.g., 50-100 mg) is administered intravenously.

-

Oral: A single oral dose of pirmenol (e.g., 200 mg) is administered.

-

-

Control: Placebo (e.g., saline for IV studies).

-

Primary Endpoint: Conversion of AF to sinus rhythm within a specified timeframe (e.g., 1 hour for IV, longer for oral).

-

Secondary Endpoints: Time to conversion, safety and tolerability (e.g., incidence of adverse events, hemodynamic changes).

-

Monitoring: Continuous ECG monitoring is essential to document the time of conversion and to monitor for any proarrhythmic effects.[1][6][7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to pirmenol research.

Signaling Pathway of Pirmenol in Atrial Myocytes

Caption: Mechanism of action of pirmenol in atrial myocytes.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for in vitro electrophysiological studies of pirmenol.

Clinical Trial Workflow for Atrial Fibrillation Conversion

Caption: Workflow for a clinical trial of pirmenol in atrial fibrillation.

Safety and Tolerability

In clinical trials, pirmenol has been generally well-tolerated. The most common side effects are mild and transient. In a study of intravenous pirmenol for paroxysmal atrial fibrillation, no sinus arrest, atrioventricular conduction disturbance, or significant hypotension was observed.[1][9] A nodal escape rhythm during sinus slowing was reported in one patient.[1][9] Some studies have noted a slight increase in the ventricular rate in patients who did not convert to sinus rhythm.[6][8] As with other Class I antiarrhythmic agents, there is a potential for proarrhythmic effects, although this has been reported to be infrequent. Careful patient selection and monitoring are crucial, especially in individuals with underlying structural heart disease or conduction abnormalities.

Conclusion

This compound is a Class Ia antiarrhythmic agent with a well-characterized mechanism of action involving the blockade of multiple cardiac ion channels. Preclinical and clinical studies have demonstrated its efficacy in converting atrial fibrillation to sinus rhythm and suppressing atrial arrhythmias. This technical guide has provided a comprehensive overview of the available data, including quantitative measures of its electrophysiological effects, detailed experimental protocols, and a summary of its clinical utility and safety profile. The information presented herein should serve as a valuable resource for researchers and drug development professionals working to advance the treatment of atrial fibrillation. Further research to delineate the precise molecular interactions of pirmenol with its target ion channels and to explore its efficacy in different subtypes of atrial fibrillation is warranted.

References

- 1. Conversion of paroxysmal atrial fibrillation to sinus rhythm by intravenous pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirmenol: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic plasma concentrations of pirmenol on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of paroxysmal atrial fibrillation to sinus rhythm by intravenous pirmenol. A placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacology of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of paroxysmal atrial fibrillation to sinus rhythm by intravenous pirmenol. A placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pirfenidone prevents the development of a vulnerable substrate for atrial fibrillation in a canine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Pirmenol Hydrochloride: A Deep Dive into its Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Pirmenol hydrochloride, a novel pyridinemethanol derivative, has demonstrated significant potential as a Class I antiarrhythmic agent. Extensive preclinical investigations have elucidated its electrophysiological mechanisms, pharmacodynamic effects, pharmacokinetic profile, and toxicological characteristics. This technical guide provides a comprehensive overview of the core preclinical pharmacology of pirmenol, presenting key quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows to support further research and development.

Electrophysiological and Antiarrhythmic Effects

Pirmenol exerts its antiarrhythmic effects primarily through the blockade of cardiac sodium and potassium channels. This dual action leads to a depression of the maximum rate of depolarization (Vmax) of the action potential and a prolongation of the action potential duration (APD). These effects are observed across various cardiac tissues, including the atrium, Purkinje fibers, and ventricular muscle.

In Vitro Electrophysiology

In vitro studies using isolated cardiac preparations and single-cell patch-clamp techniques have been instrumental in defining pirmenol's mechanism of action.

Key Electrophysiological Effects of this compound

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| Maximum Rate of Depolarization (Vmax) | Guinea Pig Ventricular Myocardium | 10 µM | 9.48 ± 3.12% resting block | |

| Maximum Rate of Depolarization (Vmax) | Guinea Pig Ventricular Myocardium | 30 µM | 20.36 ± 3.61% resting block | |

| Action Potential Duration (APD) | Rabbit Atrial Myocytes | 2-30 µM | Concentration-dependent prolongation | |

| Transient Outward Current (Ito) | Rabbit Atrial Myocytes | ~18 µM (IC50) | Inhibition | |

| Acetylcholine-induced K+ Current | Guinea Pig Atrial Myocytes | ~1 µM (IC50) | Inhibition | |

| Adenosine-induced K+ Current | Guinea Pig Atrial Myocytes | ~8 µM (IC50) | Inhibition | |

| Muscarinic Acetylcholine Receptor-operated K+ Current (IK.ACh) | Not Specified | 0.1 µM (IC50) | Inhibition | |

| Delayed Rectifying K+ Current (ix) | Rabbit Purkinje Fibers | 1 µM (KD) | Strong depression | |

| Slow Inward Current (Isi) | Rabbit Sinoatrial Node Cells | ≥ 1 µM | Decrease | |

| Time-dependent Potassium Outward Current (IK) | Rabbit Sinoatrial Node Cells | ≥ 1 µM | Decrease |

Experimental Protocol: Whole-Cell Patch Clamp in Single Atrial Myocytes

A common methodology to assess the electrophysiological effects of pirmenol involves the whole-cell patch-clamp technique on single atrial myocytes isolated from rabbit and guinea-pig hearts.

-

Cell Isolation: Atrial myocytes are enzymatically dissociated from the hearts.

-

Recording: A glass micropipette with a tip diameter of ~1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

-

Voltage and Current Clamp: The membrane potential is controlled (voltage clamp) to study specific ion currents, or the current is injected to measure changes in the action potential (current clamp).

-

Drug Application: this compound at various concentrations is applied to the bath solution perfusing the myocyte.

-

Data Acquisition and Analysis: Changes in action potential duration, ion channel currents (e.g., Ito, IK.ACh), and other electrophysiological parameters are recorded and analyzed to determine the drug's effects and calculate values like IC50.

Pirmenol Hydrochloride: A Comprehensive Analysis of its Molecular Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent with a complex pharmacological profile, exerting its therapeutic effects through the modulation of multiple cardiac ion channels and receptors. This technical guide provides a detailed overview of the molecular targets of pirmenol, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic compounds and cardiovascular pharmacology.

Quantitative Analysis of this compound's Molecular Interactions

The affinity and potency of this compound for its various molecular targets have been characterized using a range of electrophysiological and biochemical assays. The following tables summarize the available quantitative data to facilitate a comparative analysis of its activity.

Table 1: Inhibitory Activity of this compound on Cardiac Potassium Channels

| Target Ion Channel | Animal Model/Cell Line | Method | Parameter | Value | Reference(s) |

| Acetylcholine-Activated Potassium Current (IK.ACh) | Guinea pig atrial cells | Whole-cell patch clamp | IC50 | 0.1 µM | [1][2] |

| Transient Outward Potassium Current (Ito) | Rabbit atrial myocytes | Whole-cell patch clamp | IC50 | ~18 µM | |

| Delayed Rectifying Potassium Current (ix) | Rabbit Purkinje fibers | Two-microelectrode voltage clamp | KD | 1 µM | [3] |

Table 2: Effects of this compound on Cardiac Sodium and Calcium Channels

| Target Ion Channel | Animal Model/Cell Line | Method | Parameter | Value/Effect | Reference(s) |

| Fast Sodium Current (INa) | Rabbit Purkinje fibers | Vmax measurement | Recovery time constant from block | 6.7 s (at -105 mV) | [3] |

| L-type Calcium Current (ICa,L) | Rabbit atrial myocytes | Whole-cell patch clamp | Inhibition at 30 µM | ~20% decrease | |

| Slow Inward Current (Isi) | Rabbit sinoatrial node cells | Not specified | Effect | Decrease |

Table 3: Receptor Binding Affinity of this compound

| Target Receptor | Ligand Interaction | Method | Parameter | Value/Effect | Reference(s) |

| Muscarinic Acetylcholine Receptor (mAChR) | Blockade | Functional Assay (IK.ACh inhibition) | IC50 | 0.1 µM | [1][2] |

Primary Molecular Targets and Mechanism of Action

This compound's antiarrhythmic properties stem from its interaction with several key cardiac ion channels and receptors.

Potassium Channel Modulation

A primary and potent action of pirmenol is the inhibition of the acetylcholine-activated potassium current (IK.ACh) with an IC50 of 0.1 µM.[1][2] This effect is mediated by the blockade of muscarinic acetylcholine receptors (mAChRs) .[1][2] By inhibiting this current, which is prominent in the atria, pirmenol can counteract the effects of vagal stimulation and suppress atrial arrhythmias like atrial fibrillation.

Pirmenol also inhibits the transient outward potassium current (Ito) with an IC50 of approximately 18 µM. This action contributes to the prolongation of the action potential duration (APD), a characteristic feature of Class Ia antiarrhythmics. Furthermore, pirmenol depresses the delayed rectifying potassium current (ix) with a KD of 1 µM, further contributing to APD prolongation.[3]

Sodium Channel Blockade

Consistent with its classification as a Class Ia agent, pirmenol blocks cardiac sodium channels (Nav1.5) . This is evidenced by a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential.[4] The recovery from this block is slow, with a time constant of 6.7 seconds, indicating a significant interaction with the channel.[3] This sodium channel blockade slows conduction velocity in cardiac tissue, which is a key mechanism for terminating re-entrant arrhythmias.

Calcium Channel Effects

Pirmenol also exhibits effects on L-type calcium channels (Cav1.2) . It has been shown to decrease the slow inward current (Isi), which is primarily carried by calcium ions. At a concentration of 30 µM, pirmenol reduces the L-type calcium current by approximately 20%. This calcium channel modulating activity may contribute to its overall antiarrhythmic profile.

Signaling Pathway

The following diagram illustrates the signaling pathway involved in the muscarinic receptor-mediated activation of the IK.ACh current and its inhibition by this compound.

Caption: Pirmenol's inhibition of the IK.ACh signaling pathway.

Experimental Methodologies

The characterization of this compound's molecular targets has relied on established and rigorous electrophysiological and biochemical techniques. Detailed, representative protocols for these key experiments are provided below.

Whole-Cell Patch Clamp Electrophysiology for IK.ACh Measurement

This protocol is representative of the methodology used to determine the IC50 of pirmenol for the acetylcholine-activated potassium current (IK.ACh) in isolated atrial myocytes.

1. Cell Preparation:

- Single atrial myocytes are enzymatically isolated from guinea pig hearts.

- Cells are stored in a high-potassium solution and allowed to adhere to a glass coverslip in a recording chamber on an inverted microscope.

2. Recording Solutions:

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 0.1 GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

- Drug Application: this compound is dissolved in the external solution at various concentrations. Acetylcholine (e.g., 1 µM) is used to activate IK.ACh.

3. Electrophysiological Recording:

- Whole-cell patch clamp configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.

- The membrane potential is held at a holding potential of -50 mV.

- Voltage ramps (e.g., from -120 mV to +50 mV over 200 ms) are applied to elicit the current-voltage (I-V) relationship.

- IK.ACh is measured as the acetylcholine-induced outward current.

4. Data Analysis:

- The peak outward current at a specific voltage (e.g., 0 mV) is measured before and after the application of different concentrations of pirmenol in the presence of acetylcholine.

- The percentage of current inhibition is calculated for each concentration.

- The concentration-response data are fitted with a Hill equation to determine the IC50 value.

Cell_Prep [label="Cell Preparation\n(Isolated Atrial Myocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Recording_Setup [label="Recording Setup\n(Inverted Microscope, Patch Clamp Rig)", fillcolor="#FBBC05", fontcolor="#202124"];

Patch_Pipette [label="Fabricate & Fill Patch Pipette\n(Internal Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Giga_Seal [label="Achieve Gigaohm Seal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Whole_Cell [label="Establish Whole-Cell Configuration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Voltage_Protocol [label="Apply Voltage-Clamp Protocol\n(Holding Potential, Voltage Ramps)", fillcolor="#FBBC05", fontcolor="#202124"];

ACh_Application [label="Apply Acetylcholine to Activate IK.ACh", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pirmenol_Application [label="Apply Increasing Concentrations of Pirmenol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data_Acquisition [label="Record Current Responses", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis\n(Measure Inhibition, Fit Curve, Determine IC50)", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Prep -> Recording_Setup;

Patch_Pipette -> Recording_Setup;

Recording_Setup -> Giga_Seal;

Giga_Seal -> Whole_Cell;

Whole_Cell -> Voltage_Protocol;

Voltage_Protocol -> ACh_Application;

ACh_Application -> Pirmenol_Application;

Pirmenol_Application -> Data_Acquisition;

Data_Acquisition -> Data_Analysis;

}

Caption: A representative workflow for whole-cell patch clamp experiments.

Two-Microelectrode Voltage Clamp for Delayed Rectifier Potassium Current (ix) Measurement

This protocol is representative of the methodology used to study the effects of pirmenol on the delayed rectifier potassium current in multicellular preparations like cardiac Purkinje fibers.

1. Preparation:

- Canine cardiac Purkinje fibers are dissected and mounted in a recording chamber.

- The preparation is superfused with Tyrode's solution.

2. Recording Solutions:

- Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

- Drug Solution: this compound is added to the Tyrode's solution at the desired concentrations.

3. Electrophysiological Recording:

- Two sharp microelectrodes filled with 3 M KCl are impaled into the Purkinje fiber.

- One electrode measures the membrane potential, and the other injects current to clamp the voltage at desired levels.

- A voltage-clamp protocol is applied to isolate the delayed rectifier current (ix). This typically involves a depolarizing pulse from a holding potential to activate the current, followed by a repolarizing step to measure the tail current.

4. Data Analysis:

- The amplitude of the ix tail current is measured before and after the application of pirmenol.

- The dissociation constant (KD) is determined by analyzing the concentration-dependent block of the current.

Radioligand Binding Assay for Muscarinic Receptor Affinity

While a specific radioligand binding study for pirmenol is not detailed in the provided search results, a representative competitive binding assay protocol to determine its affinity for muscarinic receptors is described below.

1. Membrane Preparation:

- Cardiac tissue (e.g., atria) is homogenized in a buffer and centrifuged to isolate the cell membranes.

- The membrane pellet is resuspended to a specific protein concentration.

2. Binding Assay:

- Membrane preparations are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) at a concentration near its KD.

- Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

- Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

- The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

- The specific binding is calculated by subtracting non-specific binding from total binding.

- The concentration of pirmenol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a multi-target antiarrhythmic agent with a well-defined profile of activity against several key cardiac ion channels and receptors. Its potent blockade of the acetylcholine-activated potassium current, coupled with its inhibitory effects on sodium and other potassium channels, underpins its efficacy as a Class Ia antiarrhythmic drug. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology. A deeper understanding of its interactions with specific channel subtypes and downstream signaling pathways will be crucial for optimizing its therapeutic applications and minimizing potential off-target effects.

References

- 1. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Pirmenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of pirmenol hydrochloride, a Class Ia antiarrhythmic agent. The information is curated for professionals in pharmaceutical research and development, offering detailed experimental protocols and consolidated data for easy reference.

Physicochemical and Pharmacological Properties

This compound is a well-characterized compound with established antiarrhythmic properties. It primarily functions by blocking muscarinic acetylcholine receptors, which in turn inhibits the acetylcholine-activated potassium current (I_K.ACh) with an IC50 value of 0.1 μM.[1][2] This action, along with its effects on other cardiac ion channels, contributes to its efficacy in managing cardiac arrhythmias.[3][4][5][6]

| Property | Value | Reference |

| Molecular Formula | C22H31ClN2O | [7] |

| Molecular Weight | 374.95 g/mol | [1][7] |

| Appearance | White to yellow solid | [7] |

| Purity (LCMS) | 99.34% | [7] |

| Storage Conditions | 4°C, stored under nitrogen | [7] |

| Solubility | DMSO: 2 mg/mL, clear | [8] |

| IC50 (IK.ACh inhibition) | 0.1 μM | [1][2] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. Both methods involve multi-step reactions to construct the final molecule.

Synthesis Route 1: Grignard-based Approach

This route utilizes a Grignard reagent formed from 2-bromopyridine for the key carbon-carbon bond formation.

Experimental Protocol:

-

Protection of γ-chlorobutyrophenone (I): React γ-chlorobutyrophenone (I) with ethylene glycol (II) in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene to form the corresponding ethylene ketal (III).

-

Nucleophilic Substitution: Condense the ethylene ketal (III) with cis-2,6-dimethylpiperidine (IV) using sodium metal with heating.

-

Deprotection: Hydrolyze the resulting product with concentrated hydrochloric acid to yield γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V).

-

Grignard Reaction: Prepare a Grignard reagent from 2-bromopyridine (VI) and magnesium in a suitable ether solvent (e.g., THF). React this Grignard reagent with compound (V) to yield pirmenol.

-

Salt Formation: Treat the crude pirmenol with hydrochloric acid to form this compound. Purify the final product by recrystallization.

Caption: Synthesis of this compound via Grignard Reaction.

Synthesis Route 2: Lithium-based Approach

This alternative route employs an organolithium reagent for the final coupling step.

Experimental Protocol:

-

Synthesis of 1-(3-hydroxypropyl)-2,6-cis-dimethylpiperidine (VIII): React cis-2,6-dimethylpiperidine (IV) with 3-bromopropanol (VII) in refluxing xylene to obtain compound (VIII).

-

Chlorination: Treat compound (VIII) with thionyl chloride (SOCl2) in refluxing benzene to convert the hydroxyl group to a chloride, yielding 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX).

-

Lithium-mediated Coupling: React 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX) with 2-benzoylpyridine (X) in the presence of lithium metal in tetrahydrofuran (THF) to form pirmenol.

-

Salt Formation: Convert the resulting pirmenol to its hydrochloride salt by treatment with hydrochloric acid, followed by purification.

Caption: Synthesis of this compound via Lithium-mediated Coupling.

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized this compound.

| Technique | Expected Outcome |

| Appearance | White to yellow solid |

| 1H NMR Spectrum | Consistent with the chemical structure of this compound |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Consistent with the molecular weight and structure |

| Purity by HPLC | ≥98% |

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 25 cm x 0.4 mm).

-

Mobile Phase: 0.01 M K2HPO4 (pH 2.4)-acetonitrile (94:6, v/v).

-

Flow Rate: 2 ml/min.

-

Detection: UV at 210 nm.

-

Internal Standard: Chlorodisopyramide can be used for quantitative analysis in serum.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A proton (1H) NMR spectrum should be acquired. The chemical shifts, splitting patterns, and integration values must correspond to the protons in the this compound structure.

-

-

Liquid Chromatography-Mass Spectrometry (LCMS):

-

LCMS analysis should be performed to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of pirmenol.

-

Mechanism of Action: Signaling Pathway

This compound exerts its antiarrhythmic effect primarily through the modulation of cardiac ion channels. The key signaling pathway involves the blockade of muscarinic acetylcholine receptors (mAChR), which leads to the inhibition of the acetylcholine-activated potassium current (I_K.ACh). This action prolongs the action potential duration in atrial and Purkinje fibers. Additionally, as a Class Ia antiarrhythmic agent, it is expected to exhibit inhibitory effects on sodium channels. Pirmenol has also been shown to decrease the slow inward calcium current (ICa) and the time-dependent potassium outward current (IK).

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Preclinical pharmacology of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Pirmenol ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Pirmenol determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol Hydrochloride's Engagement with Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potassium channel blocking activity of pirmenol hydrochloride, a class Ia antiarrhythmic agent. The information is compiled from various electrophysiological studies to offer a comprehensive resource for researchers and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to elucidate the core mechanism of pirmenol's action on cardiac potassium channels.

Quantitative Analysis of Pirmenol's Potassium Channel Blocking Activity

This compound exhibits a distinct profile of interaction with various cardiac potassium channels. The following tables summarize the quantitative data from several key studies, providing a comparative overview of its potency and selectivity.

Table 1: Inhibitory Effects of Pirmenol on Voltage-Gated Potassium Currents

| Potassium Current | Preparation | Technique | Key Parameter | Value | Reference(s) |

| Delayed Rectifying Current (Ix) | Rabbit Purkinje fibers | Two-microelectrode voltage clamp | KD | 1 µmol/L | [1] |

| Transient Outward Current (Ito) | Rabbit atrial myocytes | Whole-cell patch clamp | IC50 | ~18 µM | [2] |

Table 2: Inhibitory Effects of Pirmenol on Ligand-Gated Potassium Currents

| Potassium Current | Agonist | Preparation | Technique | Key Parameter | Value | Reference(s) |

| Acetylcholine-induced K+ current | Acetylcholine | Guinea-pig atrial myocytes | Whole-cell patch clamp | IC50 | ~1 µM | [2] |

| Adenosine-induced K+ current | Adenosine | Guinea-pig atrial myocytes | Whole-cell patch clamp | IC50 | ~8 µM | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the potassium channel blocking activity of pirmenol.

Two-Microelectrode Voltage Clamp in Rabbit Purkinje Fibers

This technique was utilized to investigate the effects of pirmenol on the delayed rectifying potassium current (Ix) in multicellular cardiac preparations.[1]

-

Preparation: Isolated Purkinje fibers were obtained from rabbit hearts.

-

Electrophysiological Recording: The standard two-microelectrode voltage clamp technique was employed. This method involves impaling a single cardiac cell with two microelectrodes. One electrode measures the membrane potential, while the other injects the necessary current to "clamp" the membrane potential at a desired level.

-

Protocol for Measuring Delayed Rectifying Current (Ix): While specific voltage protocols from the study are not detailed in the available literature, a general approach to isolate Ix (which is a composite of IKr and IKs) involves a series of depolarizing voltage steps from a holding potential to activate the channels, followed by repolarization to measure the tail currents. The contribution of other currents is minimized through the use of specific channel blockers and ionic substitution in the superfusion solution.

-

Data Analysis: The effect of pirmenol on Ix was quantified by measuring the reduction in current amplitude at various concentrations to determine the dissociation constant (KD).[1]

Whole-Cell Patch Clamp in Single Atrial Myocytes

The whole-cell patch-clamp technique was instrumental in characterizing pirmenol's effects on the transient outward current (Ito) and ligand-gated potassium currents in isolated cardiac myocytes.[2]

-

Cell Isolation: Single atrial myocytes were enzymatically isolated from rabbit and guinea-pig hearts.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical and molecular access to the cell's interior.

-

Protocol for Measuring Transient Outward Current (Ito): To isolate Ito, cells were typically held at a negative holding potential (e.g., -80 mV) to ensure the channels are in a resting state. A brief prepulse to a more depolarized potential (e.g., -40 mV) is often used to inactivate sodium channels, followed by a series of depolarizing test pulses to elicit Ito. The current is measured as the peak outward current that rapidly inactivates.

-

Protocol for Measuring Ligand-Gated K+ Currents: The acetylcholine- and adenosine-induced potassium currents were activated by applying these agonists to the extracellular solution. The pirmenol-induced block was assessed by measuring the current amplitude in the presence and absence of the drug.

-

Data Analysis: Concentration-response curves were generated to calculate the IC50 values for pirmenol's block of Ito and the agonist-induced potassium currents.[2]

Visualizations of Pathways and Workflows

Signaling Pathway of Acetylcholine-Induced Potassium Current Inhibition by Pirmenol

The following diagram illustrates the signaling cascade leading to the activation of the acetylcholine-induced potassium current (IKACh) and the inhibitory action of pirmenol.

Caption: Signaling pathway of pirmenol's inhibition of the acetylcholine-activated K+ current.

Experimental Workflow for Whole-Cell Patch Clamp

The following diagram outlines the typical workflow for investigating the effect of pirmenol on ion currents using the whole-cell patch-clamp technique.

References

- 1. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pirmenol Hydrochloride: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent with a well-documented profile of action on various cardiac ion channels. These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the electrophysiological and pharmacological properties of this compound. Detailed methodologies for key assays, including patch-clamp electrophysiology for ion channel analysis, action potential recordings in isolated cardiomyocytes, and competitive radioligand binding assays, are presented. Furthermore, quantitative data on the inhibitory effects of pirmenol on specific ion channels and its binding affinity to muscarinic receptors are summarized for easy reference. Diagrams illustrating its mechanism of action and experimental workflows are also included to facilitate a deeper understanding of its in vitro pharmacology.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking cardiac sodium and potassium channels. As a Class Ia antiarrhythmic drug, it moderately depresses the phase 0 depolarization of the cardiac action potential by blocking fast sodium channels in a use-dependent manner. Additionally, pirmenol prolongs the action potential duration (APD) by inhibiting several potassium channel currents, including the delayed rectifier potassium current. It also exhibits antagonistic activity at muscarinic M2 receptors, which can contribute to its overall electrophysiological profile.

Signaling Pathway and Drug Interaction Diagram

Application Note: High-Performance Liquid Chromatography for the Quantification of Pirmenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Pirmenol hydrochloride. The described method is applicable for the analysis of this compound in bulk drug substance and can be adapted for formulated pharmaceutical products. The protocol employs a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

Pirmenol is an anti-arrhythmic agent, and its accurate quantification is crucial for quality control in drug manufacturing and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The key chromatographic parameters are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase, 25 cm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.01 M K2HPO4 (pH adjusted to 2.4 with phosphoric acid) : Acetonitrile (94:6, v/v)[2] |

| Flow Rate | 2.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm[2] |

| Internal Standard | Chlorodisopyramide[2] |

Reagents and Solutions

-

This compound reference standard

-

Chlorodisopyramide (internal standard)

-

Potassium phosphate monobasic (KH2PO4)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Methylene chloride[2]

-

Deionized water

Preparation of Standard Solutions

Stock Standard Solution of this compound (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-30 µg/mL).[1]

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Chlorodisopyramide into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Sample Preparation

For Bulk Drug Substance: Accurately weigh a quantity of this compound powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.

For Serum Samples: A method for the determination of pirmenol in serum involves extraction of pirmenol and chlorodisopyramide (internal standard) from serum at an alkaline pH using methylene chloride.[2] The organic extract is then analyzed using high-performance liquid chromatography.[2]

Method Validation Parameters (Illustrative)

Method validation should be performed according to ICH guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Illustrative Acceptance Criteria

| Parameter | Illustrative Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% |

| Specificity | No interference from excipients or degradation products |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate |

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification by HPLC.

Data Analysis and Reporting

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the peak area of the internal standard and using the calibration curve generated from the working standard solutions. The results should be reported clearly, including the mean concentration, standard deviation, and relative standard deviation for replicate injections.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The provided protocol and validation guidelines will assist researchers, scientists, and drug development professionals in implementing this method for quality control and research purposes. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Pirmenol Hydrochloride Administration in Rabbit Cardiac Preparations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of pirmenol hydrochloride on isolated rabbit cardiac preparations. The accompanying detailed protocols offer standardized methods for investigating the compound's mechanism of action and its impact on cardiac ion channels and action potentials.

Pirmenol is a Class Ia antiarrhythmic agent that exerts its effects by modulating various ion channels in cardiac myocytes.[1][2] Understanding its precise interactions with these channels is crucial for both basic cardiovascular research and the development of novel antiarrhythmic therapies. The rabbit heart is a well-established model for these studies due to its electrophysiological similarities to the human heart.[3]

Electrophysiological Effects of this compound

This compound has been shown to modulate the cardiac action potential in a concentration- and tissue-dependent manner. Its primary effects include a reduction in the maximum upstroke velocity (Vmax) and a prolongation of the action potential duration (APD).[2][4][5] These effects are attributed to its blockade of sodium and potassium channels, respectively.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in various rabbit cardiac preparations.

Table 1: Effect of Pirmenol on Action Potential Parameters in Rabbit Atrial and Purkinje Fibers

| Tissue | Pirmenol Concentration (µM) | Change in Vmax | Change in APD90 | Reference |

| Atrial Muscle | 1 | Depressed | Prolonged | [4] |

| Purkinje Fibers | 1 | Depressed | Prolonged | [4] |

| Purkinje Fibers | 0.5 - 5 | Not specified | Marked Prolongation | [1] |

| Purkinje Fibers | ≥ 10 | Depressed (use-dependent) | Diminished | [1] |

Vmax: Maximum upstroke velocity of the action potential. APD90: Action potential duration at 90% repolarization.

Table 2: Effect of Pirmenol on Sinoatrial Node and Ventricular Myocytes

| Tissue/Cell Type | Pirmenol Concentration (µM) | Key Electrophysiological Effects | Reference |

| Sinoatrial Node | 1 | Decreased heart rate, decreased rate of diastolic depolarization, increased APD at half-amplitude. | [3] |

| Sinoatrial Node | 5 | Suppressed sinus node automaticity by depressing slow diastolic depolarization. | [4] |

| Sinoatrial Node | ≥ 10 | Decreased Vmax and action potential amplitude. | [3] |

| Ventricular Myocytes | 5 | Depressed the early part of the plateau and lengthened final repolarization. | [4] |

Table 3: Effect of Pirmenol on Cardiac Ion Currents in Rabbit Preparations

| Ion Current | Pirmenol Concentration | Effect | Reference |

| Calcium Current (I_Ca) | 5 µM | Depression | [4] |

| Delayed Outward K+ Current (I_K) | 5 µM | Depression | [4] |

| Delayed Rectifying K+ Current (I_x) | KD ~1 µmol/l | Strong Depression | [1] |

| Fast Sodium Current (I_Na) | Not specified | Blockade (recovery time constant of 6.7 s at -105 mV) | [1] |

| Slow Inward Current (I_si) | Not specified | Decreased | [3] |

| Time-dependent K+ Outward Current (I_K) | Not specified | Decreased | [3] |

| Transient Inward Current | 1-5 µM | Changed amplitude and appearance | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on rabbit cardiac preparations.

Protocol 1: Microelectrode Recording in Isolated Rabbit Cardiac Tissues (Atria, Ventricle, Purkinje Fibers)

This protocol describes the measurement of action potentials in multicellular cardiac preparations.

1. Tissue Preparation:

-

Euthanize a New Zealand white rabbit (2-3 kg) via an approved method.

-

Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution.

-

Dissect the desired cardiac tissue (e.g., right atrial appendage, ventricular papillary muscle, or free-running Purkinje fibers) in a dissecting dish containing cold Tyrode's solution.

-

Mount the preparation in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

2. Tyrode's Solution Composition:

-

NaCl: 137 mM

-

KCl: 4.0 mM

-

CaCl2: 1.8 mM

-

MgCl2: 1.0 mM

-

NaH2PO4: 0.4 mM

-

NaHCO3: 12.0 mM

-

Glucose: 5.5 mM

-

Gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

3. Electrophysiological Recording:

-

Impale the cardiac cells with glass microelectrodes filled with 3 M KCl (tip resistance: 10-20 MΩ).

-

Connect the microelectrode to a high-input impedance amplifier.

-

Stimulate the preparation using bipolar silver electrodes with square pulses of 1-2 ms duration and an amplitude slightly above the threshold.

-

Record transmembrane action potentials and electronically differentiate the upstroke to obtain Vmax.

-

Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.

4. Pirmenol Administration:

-

Prepare stock solutions of this compound in distilled water.

-

Add pirmenol to the superfusing Tyrode's solution to achieve the desired final concentrations.

-

Record data after a steady-state effect is reached at each concentration.

Protocol 2: Whole-Cell Patch-Clamp Recording in Isolated Rabbit Ventricular Myocytes

This protocol is for studying the effects of pirmenol on specific ion currents in single cardiac cells.

1. Myocyte Isolation:

-

Anesthetize a rabbit and heparinize (500 IU/kg).

-

Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.

-

Perfuse with a Ca2+-free Tyrode's solution for 5-10 minutes.

-

Switch to a solution containing collagenase (e.g., Type II, 0.5-1.0 mg/ml) and protease (e.g., Type XIV, 0.05-0.1 mg/ml) for 10-20 minutes.

-

Mince the ventricular tissue and gently triturate to disperse the cells.

-

Store the isolated myocytes in a high-K+ storage solution at 4°C.

2. Electrophysiological Recording:

-

Place an aliquot of cells in a recording chamber on the stage of an inverted microscope.

-

Superfuse with an external solution (e.g., Tyrode's solution).

-

Fabricate patch pipettes from borosilicate glass (tip resistance: 2-5 MΩ).

-

Fill the pipette with an internal solution appropriate for the ion current being studied (e.g., a K+-based solution for K+ currents, or a Cs+-based solution for Ca2+ and Na+ currents).

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and appropriate software to apply voltage-clamp protocols and record membrane currents.

3. Pirmenol Application:

-

Dissolve pirmenol in the external solution.

-

Apply the drug to the cell using a rapid solution exchange system.

Visualizations

Signaling Pathway of Pirmenol in Rabbit Cardiomyocytes

References

- 1. pubcompare.ai [pubcompare.ai]